2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Kinase inhibitor design Fused heterocycle synthesis

2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1779132-43-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, a privileged scaffold extensively explored in medicinal chemistry for anticancer, antiviral, and anti-infective drug discovery. The compound features a 2-hydrazino substituent and a 7-(4-methylphenyl) group on the tricyclic core, distinguishing it from the more prevalent 4-hydrazino, 4-morpholino, and 6-aryl thienopyrimidine analogs.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 1779132-43-2
Cat. No. B3003086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1779132-43-2
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)NN
InChIInChI=1S/C13H12N4OS/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)15-13(17-14)16-12(11)18/h2-6H,14H2,1H3,(H2,15,16,17,18)
InChIKeyXEEWRIZXSDNWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1779132-43-2) – Core Identity and Procurement-Relevant Profile


2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1779132-43-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, a privileged scaffold extensively explored in medicinal chemistry for anticancer, antiviral, and anti-infective drug discovery [1]. The compound features a 2-hydrazino substituent and a 7-(4-methylphenyl) group on the tricyclic core, distinguishing it from the more prevalent 4-hydrazino, 4-morpholino, and 6-aryl thienopyrimidine analogs [2]. With a molecular formula of C₁₃H₁₂N₄OS and molecular weight of 272.33 g/mol, it possesses 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, placing it within drug-like physicochemical space [3]. It is commercially available at purities ranging from 95% to ≥98% from multiple non-GMP vendors for research use only .

Why Generic Substitution of 2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with In-Class Analogs Can Compromise Research Outcomes


Thieno[3,2-d]pyrimidine derivatives exhibit profound biological activity dependence on both the position and nature of substituents. In PI3K/mTOR dual inhibition programs, the C-2 and C-6/C-7 substitution patterns are critical SAR determinants; aroyl hydrazone moieties at C-2 provided low-nanomolar PI3Kα IC₅₀ values (0.46 nM for the most optimized analog), while shifting the hydrazino/hydrazone group to the C-4 position or altering the aryl group location from C-7 to C-6 significantly modulated potency and selectivity [1]. Similarly, in HIV-1 NNRTI development, hydrazone-substituted thiophene[3,2-d]pyrimidines with specific aryl-appendage geometry achieved double-digit nanomolar EC₅₀ values, activity that is highly sensitive to linker orientation and aryl electronics . The 2-hydrazino group also offers a unique synthetic handle for generating fused [1,2,4]triazolo and pyrazolo derivatives through cyclocondensation reactions that are not accessible from 4-hydrazino isomers, meaning that simply interchanging a 4-hydrazino-7-methyl or 4-morpholino analog will close off entire chemical space trajectories relevant to medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Regiochemical Advantage: 2-Hydrazino vs. 4-Hydrazino Substitution – Synthetic Versatility and Biological Target Engagement

The 2-hydrazino group in the target compound enables regioselective cyclocondensation reactions to form [1,2,4]triazolo[4,3-a]pyrimidinones upon reaction with carboxylic acids or orthoesters, a transformation that proceeds under mild conditions and is not feasible from the 4-hydrazino isomer due to the different electronic environment of the pyrimidine ring. In the structurally related 2-hydrazinyl-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (Compound 11, Hafez et al.), this regiochemistry was exploited to generate thienotriazolopyrimidine derivatives (compounds 14, 15) that displayed potent anticancer activity comparable to doxorubicin against MCF-7, HeLa, and HCT-116 cell lines, whereas the 4-substituted series showed markedly lower growth inhibition [1]. The 2-hydrazino isomer thus provides access to a distinct and biologically validated chemical space that is precluded for 4-hydrazino analogs such as 4-hydrazino-7-methylthieno[3,2-d]pyrimidine (CAS 175137-22-1).

Medicinal chemistry Kinase inhibitor design Fused heterocycle synthesis

7-(4-Methylphenyl) Substitution vs. 6-Phenyl Substitution – Impact on Kinase Inhibitor Potency and Selectivity

In a comprehensive thieno[3,2-d]pyrimidine SAR study for PI3K/mTOR dual inhibition, compounds bearing aromatic substituents at the C-6 position with an aryl hydrazide moiety and a 2-aminopyrimidine at the C-2 position achieved exceptional potency (Compound 18b: PI3Kα IC₅₀ = 0.46 nM, mTOR IC₅₀ = 12 nM) [1]. However, the orientation of the aryl group is a critical selectivity determinant; 7-aryl-substituted thieno[3,2-d]pyrimidin-4-amines have been reported to exhibit distinct kinase inhibition profiles compared to their 6-aryl counterparts, attributable to differential interactions with the hinge region and hydrophobic back pocket of kinase ATP-binding sites [2]. The target compound uniquely positions the 4-methylphenyl group at the C-7 position rather than C-6, a substitution pattern that is underrepresented in published kinase inhibitor series and may confer altered target engagement profiles. Notably, in CDK7 inhibitor optimization, relocation of substituents between the C-6 and C-7 positions of the thieno[3,2-d]pyrimidine core significantly modulated both biochemical potency (IC₅₀ shifts from >100 nM to <10 nM) and cellular antiproliferative activity [3].

PI3K/mTOR dual inhibition Kinase selectivity Structure-activity relationship

Commercially Available Purity Grades Benchmarking: 95–98%+ via Independent Suppliers

The target compound is commercially stocked by multiple independent suppliers at verified purity levels: AK Scientific offers the compound at 95% purity ; Leyan (Shanghai HaoHong Biomedical) supplies it at 97% purity (Catalog No. 2097689) with batch-specific QC traceability ; and MolCore lists a NLT 98% grade conforming to ISO-certified quality systems . In contrast, the structurally closest 4-hydrazino analog, 4-hydrazino-7-methylthieno[3,2-d]pyrimidine (CAS 175137-22-1), is reported with standard purity of 95% and limited batch-specific documentation from fewer vendors . The availability of the target compound at ≥97% purity from multiple sources provides procurement flexibility and reduces lead-time risk for time-sensitive research programs.

Chemical procurement Purity specification Research-grade small molecules

Pharmacophoric Profile: Hydrogen-Bond Donor/Acceptor Balance vs. 4-Morpholino and 4-Amino Analogs

According to the MMsINC pharmacophoric database, the target compound features 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), with no acidic groups, 1 basic center, and zero chiral centers [1]. This HBD/HBA profile is distinct from the widely studied 4-morpholinothieno[3,2-d]pyrimidine analogs, which typically possess 0 HBD and 5–6 HBA due to the morpholine oxygen and lack of a hydrazino NH₂ group, leading to altered permeability and solubility characteristics that can confound cell-based assay interpretation [2]. The presence of the hydrazino NH₂ donor in the target compound provides an additional hydrogen-bonding anchor for target engagement, a feature absent in the 4-morpholino series that relies solely on acceptor interactions for kinase hinge binding.

Drug-likeness Physicochemical properties Ligand efficiency

Hydrazone Derivatization Potential: Entry to Dual PI3K/mTOR and HIV-1 NNRTI Chemical Series

The 2-hydrazino group in the target compound serves as a direct precursor for condensation with aromatic aldehydes and ketones to generate hydrazone derivatives, a transformation that has yielded multiple potent bioactive series. In the PI3K/mTOR arena, thieno[3,2-d]pyrimidine aroyl hydrazones achieved PI3Kα IC₅₀ values as low as 0.46 nM and mTOR IC₅₀ of 12 nM (Compound 18b), establishing the hydrazone linkage as a validated pharmacophoric element [1]. In the antiviral domain, hydrazone-substituted thiophene[3,2-d]pyrimidines displayed anti-HIV-1 EC₅₀ values in the low double-digit nanomolar range against wild-type HIV-1, with Compound 13a being the most potent . The target compound, with its pre-installed 2-hydrazino functionality and 7-(4-methylphenyl) group, is uniquely positioned for rapid diversification into both of these therapeutically relevant chemical series without requiring additional deprotection or functional group interconversion steps. Alternative building blocks such as 4-hydrazino analogs or 4-amino derivatives require distinct synthetic routes and yield hydrazone libraries with different regio- and stereochemical outcomes that are not directly comparable in biological assays.

Hydrazone library synthesis PI3K/mTOR dual inhibitors HIV-1 NNRTIs

Research and Industrial Application Scenarios for 2-Hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Medicinal Chemistry – Synthesis of PI3K/mTOR Dual Inhibitor Hydrazone Libraries

The compound serves as an ideal starting material for generating focused hydrazone libraries targeting the PI3K/mTOR pathway. The pre-installed 2-hydrazino group enables single-step condensation with diverse aromatic aldehydes to produce aroyl hydrazone derivatives, directly replicating the pharmacophoric architecture that yielded Compound 18b (PI3Kα IC₅₀ = 0.46 nM, mTOR IC₅₀ = 12 nM) [1]. The 7-(4-methylphenyl) substituent provides a hydrophobic contact that can be systematically varied or retained as a fixed anchor point during SAR exploration. This workflow eliminates the need for protecting-group strategies or late-stage hydrazine installation, enabling rapid parallel synthesis and biochemical screening of 24–96 compound libraries within typical academic or biotech timelines.

Antiviral Drug Discovery – HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Generation

The thiophene[3,2-d]pyrimidine scaffold is a validated privileged structure for HIV-1 NNRTI development, with hydrazone-substituted derivatives achieving low nanomolar EC₅₀ values against wild-type HIV-1 . The target compound's 2-hydrazino group is the direct precursor for the hydrazone linkage identified as optimal in published NNRTI SAR. The 7-(4-methylphenyl) substituent can engage the hydrophobic NNRTI-binding pocket, while the hydrazone-forming reaction allows rapid exploration of aryl/heteroaryl right-wing fragments to optimize potency against resistance-associated reverse transcriptase mutants (K103N, Y181C, etc.). This compound is suitable for hit-to-lead campaigns in both academic and CRO settings.

Chemical Biology – Synthesis of Fused Triazolo/Pyrazolo-Thienopyrimidine Probe Compounds

The 2-hydrazino group enables regioselective cyclocondensation with carboxylic acids, orthoesters, or β-diketones to generate [1,2,4]triazolo[4,3-a]pyrimidinone and pyrazolo-fused heterocycles, a transformation that has been demonstrated to yield compounds with potent anticancer activity comparable to doxorubicin across multiple cell lines [2]. These fused ring systems represent a structurally distinct chemical space not accessible from 4-hydrazino isomers. The resulting triazolo- and pyrazolo-thienopyrimidines can serve as chemical probes for target identification studies (e.g., kinase profiling panels) or as fluorescent ligands for binding assays when coupled with appropriate fluorophores, leveraging the intrinsic fluorescence of the fused heterocyclic core.

Procurement and Supply Chain – Multi-Vendor Sourcing for High-Purity Research Material

With confirmed purity grades of 95% (AK Scientific), 97% (Leyan, batch-certified), and ≥98% (MolCore, ISO-compliant), researchers can source this compound from multiple independent vendors, enabling competitive pricing, supply redundancy, and quality benchmarking . The availability at ≥97% purity reduces the need for in-house repurification prior to use in sensitive biochemical assays (e.g., surface plasmon resonance, isothermal titration calorimetry, or cell-based phenotypic screening where trace metal or organic impurities can generate false positives). This multi-supplier landscape is not consistently available for all thieno[3,2-d]pyrimidine analogs, making this compound a logistically advantageous choice for long-term, multi-year drug discovery programs.

Quote Request

Request a Quote for 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.